molecular formula C3H8O4S B010488 2-Hydroxyethyl methanesulfonate CAS No. 19690-37-0

2-Hydroxyethyl methanesulfonate

Cat. No. B010488
CAS RN: 19690-37-0
M. Wt: 140.16 g/mol
InChI Key: JVKXKIBYHWRLOJ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl methanesulfonate is an organic compound with the molecular formula C3H8O4S . It is a white, odorless solid that is soluble in water and various organic solvents.


Synthesis Analysis

2-Hydroxyethyl methanesulfonate can be synthesized through several methods, including the reaction of 2-bromoethanol with silver methanesulfonate. Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl methanesulfonate is represented by the formula C3H8O4S. The average mass is 140.158 Da and the monoisotopic mass is 140.014328 Da .

Scientific Research Applications

  • Organic Synthesis : Methanesulfonic acid is effective in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, offering excellent yields and compatibility with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).

  • Analytical Chemistry : It is used in hydrolysis of proteins for improved HPLC-ICP-MS determination of seleno-methionine in yeast and Brazil nuts (Wrobel, Kannamkumarath, Wrobel, & Caruso, 2003).

  • Catalysis : Ferrous methanesulfonate serves as an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions (Wang, Song, Wan, & Zhao, 2011).

  • Microbial Metabolism : Aerobic bacteria use methanesulfonic acid as a sulfur source for growth, and specialized methylotrophs use it as a carbon and energy substrate (Kelly & Murrell, 1999).

  • Textile Industry : It catalyzes durable-press treatments for cotton, although fabrics must be washed post-treatment to remove residual acidity (Reinhardt, Kullman, Cashen, & Reid, 1973).

  • Environmental Chemistry : It undergoes chemical transformation through heterogeneous OH oxidation in aerosols, affecting global climate (Kwong et al., 2018).

  • Pharmaceutical Analysis : A high-performance liquid chromatography method with ultraviolet detection has been developed for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, aiding in the detection of genotoxic impurities (Zhou et al., 2017).

  • Redox Flow Batteries : Zinc deposition and dissolution in methanesulfonic acid on a carbon composite electrode has been shown to improve energy efficiency in hybrid redox flow batteries (Leung, Ponce-de-León, Low, & Walsh, 2011).

  • Antineoplastic Research : Clomesone, an α-Substituted Alkanesulfonate synthesized from methanesulfonyl chloride, shows efficacy in curing P388 leukemia (Shealy & Krauth, 1993).

Future Directions

2-Hydroxyethyl methanesulfonate displayed good ability for separating cellulose from biomass material in previous works . The global production of methanesulfonic acid, a related compound, is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

properties

IUPAC Name

2-hydroxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKXKIBYHWRLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

165194-30-9
Record name Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165194-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30173357
Record name Ethane methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl methanesulfonate

CAS RN

19690-37-0
Record name 1,2-Ethanediol, 1-methanesulfonate
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URL https://commonchemistry.cas.org/detail?cas_rn=19690-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane methanesulfonate
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Record name 2-Hydroxyethyl methanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Lindgren, L Ehrenberg, AT Natarajan - Environmental and Experimental …, 1976 - Elsevier
… the similar field effects exerted by hydroxy and methoxy groups, we tried to study the consequences of ~-hydroxyalkylation by comparing the effects of 2-hydroxyethyl methanesulfonate …
Number of citations: 11 www.sciencedirect.com
DH Swenson, JV Frei, PD Lawley - Journal of the National …, 1979 - academic.oup.com
… The use of 2-hydroxyethyl methanesulfonate and ethyl methanesulfonate to study the effects of phosphate alkylation and possible chain breakage was initially exploited by Walles and …
Number of citations: 25 academic.oup.com
J Conrad, N Müller, G Eisenbrand - Chemico-biological interactions, 1986 - Elsevier
… Walles and Ehrenberg [13] reported that alkylation of DNA with 2-hydroxyethyl methanesulfonate in vitro showed single strand breaks not only at pH 8.5 but also at pH 7.0. They …
Number of citations: 44 www.sciencedirect.com
I Turtóczky, L Ehrenberg - Mutation Research/Fundamental and Molecular …, 1969 - Elsevier
The bactericidal and mutagenic effectiveness in E. coli of a few unsubstituted and substituted methanesulfonic esters and diethyl sulfate was related to the substrate constants, s, of the …
Number of citations: 88 www.sciencedirect.com
MJ Constantin, RA Nilan - Mutation Research/Reviews in Genetic …, 1982 - Elsevier
Barley is an excellent organism for studies of induced chromosome aberrations because of its few (2n = 2x = 14) relatively large chromosomes. Root-tip and shoot-tip cells have been …
Number of citations: 61 www.sciencedirect.com
VA Ray, LD Kier, KL Kannan, RT Haas… - Mutation …, 1987 - researchgate.net
This report of the Gene-Tox Assessment Panel is a compilation of data that documents the chemical testing efforts in genetic toxicology through mid-1979. It thus provides an historical …
Number of citations: 59 www.researchgate.net
A Aravind, PS Kumar, MG Sankar, S Baskaran - 2011 - Wiley Online Library
… (R)-1-{(4S,5R)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl}-2-hydroxyethyl Methanesulfonate (6): To a stirred solution of compound 5 (120 mg, 0.25 mmol) in methanol (10 …
CR Lee - 2012 - genotox.chrblee.net
Medicinal products sometimes have adverse effects that concern a small but significant proportion of patients. Since a person can fall ill at any time, special statistical analyses of large …
Number of citations: 1 www.genotox.chrblee.net
SH Kim, SD Jonson, MJ Welch… - Bioconjugate …, 2001 - ACS Publications
The peroxisome proliferator-activated receptor gamma (PPARγ), a primary regulator of lipid metabolism, is present in many tumor cell lines and animal tumor systems and, in some …
Number of citations: 13 pubs.acs.org
JS Kim, GW Kim, JC Kang, IS Myeong, C Jung… - Tetrahedron …, 2016 - Elsevier
The stereoselective total synthesis of (+)-radicamine B was achieved using commercially available d-4-hydroxy-phenylglycine via chiral 1,3-oxazine, which has been applied to …
Number of citations: 8 www.sciencedirect.com

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